molecular formula C17H20N4O3 B2864870 2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 1251585-22-4

2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2864870
CAS No.: 1251585-22-4
M. Wt: 328.372
InChI Key: HNXANRXRPZZMMN-UHFFFAOYSA-N
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Description

The compound 2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide belongs to the 1,8-naphthyridine family, a heterocyclic scaffold known for diverse biological activities. Its structure features:

  • 1,8-Naphthyridinone core: A bicyclic system with nitrogen atoms at positions 1 and 6.
  • 7-Methyl substituent: Enhances lipophilicity and steric bulk.
  • 1-Acetamide side chain: May improve metabolic stability compared to carboxylic acid derivatives.

This compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetics and target engagement.

Properties

IUPAC Name

2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-11-5-6-12-15(23)13(17(24)20-7-3-2-4-8-20)9-21(10-14(18)22)16(12)19-11/h5-6,9H,2-4,7-8,10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXANRXRPZZMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Piperidine-1-Carbonyl Functionalization

The 3-(piperidine-1-carbonyl) moiety is introduced through amide coupling or Ullmann-type reactions :

  • Step 1 : Activation of the 3-position of the naphthyridine core (e.g., halogenation using POCl₃ or SOCl₂) .

  • Step 2 : Coupling with piperidine via nucleophilic acyl substitution (e.g., using coupling agents like HATU or EDC) .

Reaction Conditions Reagents Yield Reference
Halogenation (POCl₃, 110°C)POCl₃, DMF82%
Amide Coupling (EDC, RT)Piperidine, EDC, DCM75%

Acetamide Side-Chain Installation

The 2-acetamide group is appended via alkylation or nucleophilic substitution :

  • Method A : Reaction of the naphthyridine N-1 position with chloroacetamide in the presence of a base (e.g., K₂CO₃) .

  • Method B : Microwave-assisted coupling using acetamide derivatives and catalytic L-proline .

Method Conditions Yield Reference
Alkylation (K₂CO₃, DMF)Chloroacetamide, 80°C68%
Microwave-Assisted (L-proline)100°C, 20 min, ethanol89%

Key Mechanistic Insights

  • Regioselectivity : The Friedlander reaction’s regioselectivity is governed by electronic effects of substituents on the α-methylene carbonyl compound .

  • Catalysis : Microwave irradiation enhances reaction rates and yields for acetamide coupling, reducing side-product formation .

  • Steric Effects : Bulky groups (e.g., piperidine-1-carbonyl) may require prolonged reaction times or elevated temperatures for complete conversion .

Anticancer Activity Correlation

While not directly a reaction, the compound’s bioactivity (e.g., telomerase inhibition) is linked to its ability to intercalate DNA via hydrogen bonding between the 4-oxo group and guanine residues . Modifications to the acetamide side-chain alter binding affinity and selectivity .

Comparative Analysis of Synthetic Routes

Parameter Friedlander Route Microwave-Assisted Route
Reaction Time6–12 hours20–30 minutes
Yield60–75%85–90%
ByproductsModerateMinimal
ScalabilityHighModerate

Challenges and Optimization

  • Sensitivity : The 1,8-naphthyridine core is prone to oxidation at the 4-oxo position, requiring inert atmospheres during synthesis .

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may complicate purification .

This synthesis leverages established methodologies for naphthyridine functionalization, with innovations in catalysis (e.g., microwave irradiation) enhancing efficiency. The compound’s structural complexity underscores the need for precise control over regioselectivity and reaction conditions.

Scientific Research Applications

2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Below is a systematic comparison with structurally related 1,8-naphthyridine and quinoline derivatives, based on synthetic and pharmacological data from the literature.

Core Structure Variations

Compound Core Structure Key Substituents Functional Group Implications Reference
Target Compound 1,8-Naphthyridinone 7-Methyl, 3-(piperidine-1-carbonyl), 1-acetamide Acetamide enhances stability vs. carboxylic acid N/A
NCA () 1,8-Naphthyridinone 7-Benzyl, 1-ethyl, 3-carboxylic acid Carboxylic acid may increase solubility but reduce CNS penetration
Compound 67 () 1,5-Naphthyridinone 1-Pentyl, 3-(adamantyl carboxamide) 1,5-core alters electronic distribution and binding
Compound 33 () 1,8-Naphthyridinone 7-Piperazine, 1-(3-chloro-2-fluorobenzyl), 3-carboxylic acid Piperazine introduces basicity; benzyl adds lipophilicity

Key Observations :

  • The 1,5-naphthyridinone analog (Compound 67) demonstrates how core isomerism affects synthetic routes and steric interactions .

Substituent Effects on Activity

Position 3 Modifications
  • Target Compound : The 3-(piperidine-1-carbonyl) group provides a rigid, hydrophobic moiety that may enhance target affinity compared to simpler alkyl chains.
  • Compound 33 () : A 3-carboxylic acid with a 7-piperazine substituent shows how basic nitrogen atoms can influence solubility and charge state .
Position 7 Substituents
  • Target Compound : The 7-methyl group offers moderate lipophilicity, balancing solubility and membrane permeability.
  • NCA () : A 7-benzyl group increases steric bulk, which may explain NCA’s potent locomotor stimulation in rodents .

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from analogs:

  • NCA (): Acts as a locomotor stimulant via catecholamine-dependent mechanisms, possibly involving norepinephrine release or uptake inhibition. The target’s acetamide group may reduce ionization, favoring CNS activity compared to NCA’s carboxylic acid .
  • Compound 33 () : The inclusion of a piperazine ring (vs. the target’s piperidine) highlights how nitrogen count and basicity influence target selectivity. Piperazine’s additional nitrogen could engage in stronger ionic interactions .

Biological Activity

The compound 2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a derivative of naphthyridine and piperidine, which are known for their diverse biological activities. This article aims to explore the biological activities associated with this compound, including its antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure features a naphthyridine core substituted with a piperidine ring and an acetamide group, which may influence its biological interactions.

Antibacterial Activity

Research has shown that naphthyridine derivatives exhibit significant antibacterial properties. For instance, compounds similar to This compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

In a study comparing several naphthyridine derivatives, it was found that certain modifications at the N-1 and N-7 positions led to enhanced antibacterial activity. The disc diffusion method indicated that these compounds could inhibit bacterial growth effectively when compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

The anticancer potential of naphthyridine derivatives has been explored in various studies. In vitro assays revealed that some derivatives exhibit cytotoxic effects against different cancer cell lines. For example, compounds structurally related to This compound showed moderate cytotoxicity against leukemia cells in animal models .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have indicated that naphthyridine derivatives can inhibit enzymes involved in critical pathways such as DNA repair and metabolic processes. For example, research on similar compounds has demonstrated their ability to inhibit 8-oxo guanine DNA glycosylase , an enzyme crucial for base excision repair in cells .

Case Studies

Several case studies have highlighted the biological efficacy of naphthyridine derivatives:

  • Case Study 1: Antibacterial Screening
    • Objective: Evaluate antibacterial activity against E. coli and S. aureus.
    • Method: Disc diffusion assay.
    • Results: Compounds exhibited zones of inhibition comparable to ciprofloxacin.
  • Case Study 2: Cytotoxicity Assessment
    • Objective: Assess cytotoxic effects on leukemia cell lines.
    • Method: MTT assay.
    • Results: Some derivatives showed IC50 values in the low micromolar range.
  • Case Study 3: Enzyme Inhibition
    • Objective: Investigate inhibition of OGG1 enzyme.
    • Method: Kinetic assays.
    • Results: Identified potent inhibitors with K_i values in nanomolar concentrations.

Data Summary Table

Biological ActivityMethodologyKey Findings
AntibacterialDisc diffusion assayEffective against E. coli and S. aureus
AnticancerMTT assayModerate cytotoxicity in leukemia cells
Enzyme inhibitionKinetic assaysPotent inhibitors of OGG1

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